![molecular formula C9H7N3O4 B1397798 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid CAS No. 1058740-77-4](/img/structure/B1397798.png)
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid
Overview
Description
1-Methylindazole-3-carboxylic acid is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharmaceutical adjuvant .
Synthesis Analysis
The synthesis of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C9H7N3O4 . The InChI code for this compound is 1S/C9H7N3O4/c1-11-7-4-5 (12 (15)16)2-3-6 (7)8 (10-11)9 (13)14/h2-4H,1H3, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various strategies. For instance, the 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 221.17 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Chemical Synthesis and Transformations
The compound 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid and its derivatives are central to various chemical syntheses and transformations. Notably, the N-methylation of 5-nitro-1H-indazole results in a mixture of 1-methyl-5(6)-nitroindazoles, which upon reduction yield 1-methyl-1H-indazole-6-amine. This intermediate is pivotal in synthesizing diverse compounds, such as N-(1-methylindazol-6-yl)furan-2-carboxamide, and its subsequent conversion into carbothioamide and pyrazolo[4,3-g][1,3]benzothiazoles through specific reactions. These transformations are crucial for exploring the synthetic potential and applications of indazole derivatives in medicinal chemistry and material sciences (El’chaninov, Aleksandrov, & Stepanov, 2018).
Enthalpy of Formation Studies
Research into the thermodynamic properties of this compound and related compounds provides insights into their stability and reactivity. The molar standard enthalpy of formation for these compounds has been determined in both condensed and gas phases, offering a basis for understanding the energetics of reactions involving indazole derivatives. These studies contribute to the broader field of chemical thermodynamics and are essential for designing reactions with these compounds (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).
Novel Synthesis Approaches
Innovative synthesis methods for this compound and its analogs are continuously being developed to improve yield, selectivity, and efficiency. For instance, an efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid from [14C]potassium cyanide showcases the potential of these compounds in radiolabeled studies, which are crucial for drug discovery and development processes. These methods underscore the versatility of indazole derivatives in organic synthesis and their application across various scientific fields (Coelho & Schildknegt, 2007).
Structural and Spectral Analysis
Detailed structural and spectral analyses of this compound derivatives provide foundational knowledge for understanding their chemical properties and interactions. For example, the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles from 1-methyl-1H-Indazole 3-carboxylic acid elucidates the structural diversity achievable with indazole derivatives. These studies are instrumental in the design and development of new molecules with potential applications in pharmaceuticals, materials science, and beyond (Reddy et al., 2013).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
1-methyl-6-nitroindazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-11-7-4-5(12(15)16)2-3-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZBBQZHAMFAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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